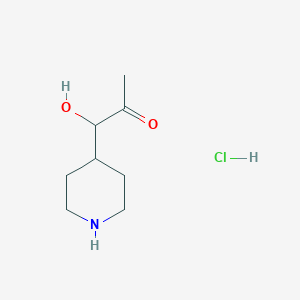

1-Hydroxy-1-piperidin-4-ylpropan-2-one;hydrochloride

Description

1-Hydroxy-1-piperidin-4-ylpropan-2-one;hydrochloride is a chemical compound with the molecular formula C8H15NO2·HCl It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Properties

IUPAC Name |

1-hydroxy-1-piperidin-4-ylpropan-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-6(10)8(11)7-2-4-9-5-3-7;/h7-9,11H,2-5H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDTVOAYVDRCCNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C1CCNCC1)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Hydroxy-1-piperidin-4-ylpropan-2-one;hydrochloride typically involves the reaction of piperidine derivatives with appropriate reagents under controlled conditions. One common method involves the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst . This method is efficient for the preparation of piperidines and related compounds.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Reactivity of the Ketone Group

The propan-2-one moiety undergoes nucleophilic additions and reductions:

-

Nucleophilic Attack : Malononitrile reacts with α,β-unsaturated ketones in base-promoted reactions to form pyranones (e.g., 2-oxo-6-phenyl-4-(piperidin-1-yl)-2H-pyran-3-carbonitrile, 20–80% yield) .

-

Reduction : Ketones are reduced to secondary alcohols using NaBH₄ or catalytic hydrogenation (e.g., Ni or Ru catalysts) .

Hydroxyl Group Transformations

The 1-hydroxy group can undergo esterification, oxidation, or elimination:

-

Esterification : Reacts with acyl chlorides or anhydrides in the presence of base (e.g., DMF/KOH) .

-

Oxidation : Tertiary alcohols are resistant to oxidation, but adjacent ketones may facilitate elimination to form α,β-unsaturated ketones under acidic conditions .

Salt-Form Effects

The hydrochloride salt influences solubility and reactivity:

-

Deprotonation : In polar aprotic solvents (e.g., DMF), the piperidinium ion can be deprotonated, enhancing nucleophilicity for alkylation or acylation .

-

Acid-Mediated Reactions : HCl promotes carbocation formation, enabling Friedel-Crafts alkylation or electrophilic substitutions .

Multi-Component Reactions

This compound participates in domino reactions due to its dual functional groups:

-

Pyranone Synthesis : Combining with malononitrile and amines under KOH/DMF yields 2H-pyran-3-carbonitriles (up to 85% yield) .

-

Tetrahydronaphthalene Formation : Cyclohexanone and amines generate fused polycycles via tandem O-cyclization and acidification (70–90% yield) .

Key Reaction Data Table

Stability and Degradation

Scientific Research Applications

Antidiabetic Agents

Research has indicated that compounds similar to 1-Hydroxy-1-piperidin-4-ylpropan-2-one;hydrochloride can act as positive allosteric modulators of the glucagon-like peptide-1 receptor (GLP-1R). These modulators enhance insulin secretion and improve glucose handling, which are crucial for managing type 2 diabetes. Studies have shown that such compounds can significantly reduce food intake and hyperglycemia in animal models, suggesting their potential as effective antidiabetic agents .

Cancer Therapy

Recent investigations into piperidine derivatives have highlighted their anticancer properties. For instance, certain derivatives demonstrate cytotoxic effects against various cancer cell lines, including hypopharyngeal tumor cells. The mechanism involves inducing apoptosis and inhibiting tumor growth, making these compounds promising candidates for cancer treatment . The structural versatility of piperidine allows for modifications that can enhance efficacy against specific cancer types.

Neuropharmacology

The compound's structural characteristics may also lend themselves to neuropharmacological applications. Piperidine derivatives have been explored for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease due to their ability to modulate neurotransmitter systems . Research indicates that these compounds can enhance cognitive function and neuroprotection.

Case Studies

Mechanism of Action

The mechanism of action of 1-Hydroxy-1-piperidin-4-ylpropan-2-one;hydrochloride involves its interaction with molecular targets and pathways within biological systems. The compound may act by binding to specific receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Piperidine: A basic six-membered ring containing one nitrogen atom.

Pyridine: A six-membered ring with one nitrogen atom, but with different electronic properties compared to piperidine.

Dihydropyridine: A reduced form of pyridine with significant biological activity.

Uniqueness: 1-Hydroxy-1-piperidin-4-ylpropan-2-one;hydrochloride is unique due to its specific functional groups and structural features, which confer distinct chemical and biological properties

Biological Activity

1-Hydroxy-1-piperidin-4-ylpropan-2-one; hydrochloride is a compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a piperidine ring, which is known for its versatility in medicinal chemistry. The molecular structure can be represented as follows:

This structure suggests potential interactions with various biological targets, particularly in the central nervous system (CNS) and other organ systems.

Antiviral Properties

Recent studies have indicated that derivatives of piperidine compounds, including 1-hydroxy derivatives, exhibit antiviral activities. For instance, compounds similar to 1-hydroxy-1-piperidin-4-ylpropan-2-one have been shown to inhibit viral proteases, which are crucial for viral replication. In particular, competitive inhibitors of SARS-CoV PLpro have demonstrated low micromolar antiviral activity (IC50 = 0.67 μM) . This suggests that 1-hydroxy-1-piperidin-4-ylpropan-2-one could be explored further for its antiviral potential.

Neuropharmacological Effects

Piperidine derivatives are often investigated for their neuropharmacological effects. The compound has been noted for its ability to interact with neurotransmitter receptors, particularly histamine receptors. In a study evaluating various piperidine compounds, it was found that certain derivatives exhibited significant affinity towards the human H3 receptor (hH3R), which is implicated in cognitive functions and sleep regulation .

The biological activity of 1-hydroxy-1-piperidin-4-ylpropan-2-one can be attributed to several mechanisms:

- Receptor Interaction : The compound may act as an antagonist or inverse agonist at specific receptors, leading to modulation of neurotransmitter release.

- Enzymatic Inhibition : Similar compounds have been shown to inhibit critical enzymes involved in viral replication and neurotransmitter metabolism.

- Cellular Uptake : Its structure may facilitate cellular uptake through passive diffusion or transporter-mediated mechanisms.

Case Studies and Research Findings

Several studies highlight the biological activity of piperidine derivatives:

- Case Study 1 : A study focused on the synthesis and biological evaluation of piperidine derivatives showed that modifications at the piperidine ring significantly enhanced their affinity towards hH3R. The results indicated that compounds with specific substituents exhibited improved pharmacological profiles .

- Case Study 2 : Research on antimicrobial properties demonstrated that certain piperidine-based compounds displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The zone of inhibition ranged from 10 to 29 mm against various strains, indicating promising therapeutic applications .

Summary of Biological Activities

Q & A

Q. What are the recommended synthetic routes for 1-Hydroxy-1-piperidin-4-ylpropan-2-one hydrochloride, and how can reaction conditions be optimized for yield and purity?

Synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or condensation, followed by hydrochlorination. Key steps include:

- Step 1 : Formation of the piperidine-propanone backbone via ketone-piperidine coupling under reflux conditions (e.g., using dichloromethane or THF as solvents).

- Step 2 : Hydroxy group introduction through oxidation or hydroxylation, often requiring controlled pH and temperature to avoid side reactions.

- Step 3 : Hydrochloride salt formation using HCl gas or aqueous HCl in ethanol, with purification via recrystallization.

Optimization strategies: - Adjust stoichiometry of reagents (e.g., 1.2–1.5 equivalents of HCl for complete salt formation).

- Monitor reaction progress using TLC or HPLC to minimize byproducts .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of 1-Hydroxy-1-piperidin-4-ylpropan-2-one hydrochloride?

- NMR Spectroscopy : H and C NMR confirm proton environments and carbon frameworks (e.g., piperidine ring protons at δ 1.4–3.2 ppm, ketone carbonyl at ~208 ppm).

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 219.1).

- FT-IR : Identifies functional groups (e.g., hydroxyl stretch at 3200–3400 cm⁻¹, ketone C=O at ~1700 cm⁻¹).

- X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for confirming hydrochloride salt formation .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Work in a fume hood to avoid inhalation of fine particles (dust/mist).

- First Aid : For skin contact, rinse immediately with water for 15 minutes; for eye exposure, use saline solution .

- Storage : Keep in a tightly sealed container under argon at 2–8°C to prevent hygroscopic degradation .

Advanced Research Questions

Q. How does the stereochemistry of 1-Hydroxy-1-piperidin-4-ylpropan-2-one hydrochloride influence its pharmacological activity, and what methods validate stereochemical purity?

- Pharmacological Impact : Enantiomers may exhibit differential binding to targets like neurotransmitter receptors (e.g., σ-1 or NMDA receptors). For example, the (R)-enantiomer could show higher affinity due to spatial compatibility with hydrophobic binding pockets.

- Validation Methods :

- Chiral HPLC : Separates enantiomers using cellulose-based columns (e.g., Chiralpak® IC).

- Optical Rotation : Measures specific rotation ([α]D) to confirm enantiomeric excess.

- Circular Dichroism (CD) : Detects conformational differences in solution .

Q. What strategies are employed to resolve discrepancies in biological activity data across different studies involving this compound?

- Assay Standardization : Use validated cell lines (e.g., HEK293 for receptor binding) and control compounds to normalize inter-lab variability.

- Meta-Analysis : Compare IC values across studies while accounting for differences in assay conditions (e.g., pH, temperature).

- Structural Confirmation : Verify compound identity via NMR and LC-MS to rule out degradation or impurities .

Q. How can computational modeling predict the interaction between this compound and specific biological targets, such as neurotransmitter receptors?

- Molecular Docking : Use software like AutoDock Vina to simulate binding poses with receptor structures (e.g., PDB ID 4PCI for σ-1 receptors). Focus on hydrogen bonding with the hydroxyl group and piperidine nitrogen.

- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the piperidine ring) with activity trends.

- MD Simulations : Assess binding stability over 100 ns trajectories to identify critical residues (e.g., Tyr173 in σ-1 receptors) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.